1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea
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Overview
Description
Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, hydrazides, and thiocarbonyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbonothioic dihydrazide, N’‘-((1E)-1-(2-pyridinyl)ethylidene)-N’‘’-(thioxo((2-(trifluoromethyl)phenyl)amino)methyl)- include other hydrazide derivatives and thiocarbonyl compounds. These compounds share similar functional groups and may exhibit comparable chemical reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical properties and reactivity. This uniqueness can make it particularly valuable in certain applications, such as the development of new pharmaceuticals or advanced materials.
Properties
CAS No. |
127142-35-2 |
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Molecular Formula |
C16H15F3N6S2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[(E)-1-pyridin-2-ylethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H15F3N6S2/c1-10(12-7-4-5-9-20-12)22-24-15(27)25-23-14(26)21-13-8-3-2-6-11(13)16(17,18)19/h2-9H,1H3,(H2,21,23,26)(H2,24,25,27)/b22-10+ |
InChI Key |
FKQMQTUZMNOGNG-LSHDLFTRSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1C(F)(F)F)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=N2 |
Origin of Product |
United States |
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